Pirazmonam
Overview
Description
Pirazmonam is a potent anti-gram-negative monobactam antibiotic. It is particularly effective against Pseudomonas aeruginosa and other Pseudomonas species. it has generally poor activity against gram-positive aerobic bacteria and anaerobic bacteria . This compound is a siderophore monobactam, which means it utilizes bacterial iron uptake systems to exert its antibacterial effects .
Preparation Methods
Pirazmonam is synthesized through a series of chemical reactions that involve the incorporation of a beta-lactam ring and an iron-chelating group. The synthetic route typically involves the following steps:
Formation of the beta-lactam ring: This is achieved through a cyclization reaction involving appropriate precursors.
Attachment of the iron-chelating group: A 3-hydroxy-4-pyridinone group is attached to the beta-lactam ring to form the siderophore structure.
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the efficacy and safety of the final product.
Chemical Reactions Analysis
Pirazmonam undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the inactivation of the antibiotic.
Oxidation and Reduction: The iron-chelating group can undergo redox reactions, which are crucial for its siderophore activity.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the beta-lactam ring and the iron-chelating group.
Common reagents used in these reactions include water (for hydrolysis), oxidizing and reducing agents (for redox reactions), and various nucleophiles (for substitution reactions). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pirazmonam has several scientific research applications, including:
Chemistry: It is used as a model compound to study beta-lactam antibiotics and their interactions with beta-lactamase enzymes.
Biology: Researchers use this compound to investigate bacterial iron uptake systems and the role of siderophores in bacterial physiology.
Medicine: this compound is studied for its potential use in treating infections caused by gram-negative bacteria, particularly Pseudomonas aeruginosa.
Industry: The compound is used in the development of new antibacterial agents and in the study of antibiotic resistance mechanisms
Mechanism of Action
Pirazmonam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
The iron-chelating group of this compound allows it to hijack bacterial iron uptake systems, facilitating its entry into bacterial cells. This “Trojan Horse” strategy enhances its antibacterial activity against gram-negative bacteria .
Comparison with Similar Compounds
Pirazmonam is similar to other monobactam antibiotics, such as aztreonam. it is unique due to its high intrinsic activity against Pseudomonas aeruginosa and its siderophore structure, which enhances its antibacterial efficacy .
Similar Compounds
Aztreonam: Another monobactam antibiotic with activity against gram-negative bacteria.
Ceftazidime: A cephalosporin antibiotic with activity against Pseudomonas aeruginosa.
Meropenem: A carbapenem antibiotic with broad-spectrum activity against gram-negative and gram-positive bacteria.
This compound’s unique siderophore structure and high activity against Pseudomonas aeruginosa make it a valuable compound in the fight against antibiotic-resistant bacterial infections .
Properties
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N10O12S2/c1-22(2,18(38)39)44-28-14(11-8-45-19(23)26-11)16(36)25-10-7-30(17(10)37)20(40)29-46(42,43)32-4-3-31(21(32)41)27-15(35)9-5-12(33)13(34)6-24-9/h5-6,8,10,34H,3-4,7H2,1-2H3,(H2,23,26)(H,24,33)(H,25,36)(H,27,35)(H,29,40)(H,38,39)/b28-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSPWQGYERHATM-MUXKCCDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N10O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108319-07-9 | |
Record name | Pirazmonam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIRAZMONAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S3Z442A8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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